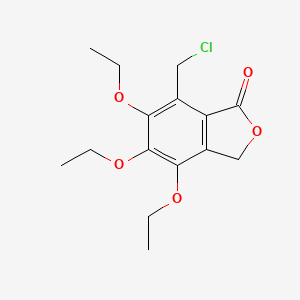

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one

Description

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one is an ester derivative of the isobenzofuranone core, characterized by a chloromethyl group at the 7-position and triethoxy substituents at positions 4, 5, and 4. The compound’s structure combines both electrophilic (chloromethyl) and sterically bulky (triethoxy) groups, making it a versatile intermediate for further functionalization in organic synthesis.

Properties

IUPAC Name |

7-(chloromethyl)-4,5,6-triethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO5/c1-4-18-12-9(7-16)11-10(8-21-15(11)17)13(19-5-2)14(12)20-6-3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGDJDVSCPSGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C2=C1COC2=O)CCl)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205685 | |

| Record name | 7-(Chloromethyl)-4,5,6-triethoxy-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924860-66-2 | |

| Record name | 7-(Chloromethyl)-4,5,6-triethoxy-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924860-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Chloromethyl)-4,5,6-triethoxy-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one typically involves the chloromethylation of a benzofuran derivative. One common method is the reaction of 4,5,6-triethoxy-2-benzofuran-1(3H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Target Compound

- Chloromethyl Group : Highly reactive toward nucleophiles (e.g., amines, thiols), enabling covalent bonding in polymer crosslinking or drug conjugates.

- Triethoxy Groups : Enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating homogeneous reaction conditions .

4,5,6-Trichloro-7-(methylthio)isobenzofuran-1(3H)-one ()

- Trichloro Substituents : Increase electron-withdrawing effects, stabilizing the core structure but reducing solubility.

- Methylthio Group : Susceptible to oxidation (e.g., to sulfoxide or sulfone), offering pathways for redox-responsive materials .

7-(4-Chlorobutoxy)-chromen-4-one ()

- Chlorobutoxy Chain : Allows further derivatization via nucleophilic substitution (e.g., iodide exchange in Compound 8, 90% yield).

- Chromenone Core: Imparts fluorescence properties, relevant in sensor development .

3-Benzyl-2-(4-chlorobenzyl)-isoindolinone ()

- Hydroxy and Aromatic Groups : Facilitate hydrogen bonding and π-π interactions, useful in crystal engineering or as kinase inhibitors .

Physicochemical Properties

- Solubility : The target compound’s triethoxy groups likely confer higher solubility in organic solvents compared to the trichloro derivative (), which is more hydrophobic.

- Thermal Stability : Trichloro and methylthio substituents () may enhance thermal stability due to stronger C-Cl and C-S bonds versus ethoxy groups.

Biological Activity

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H17ClO4

- Molecular Weight : 274.73 g/mol

- CAS Number : 924860-66-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

- Anti-inflammatory Effects : Evidence points towards its efficacy in reducing inflammation markers in vitro.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It appears to affect pathways related to cell survival and apoptosis.

- Interaction with Cell Membranes : The chloromethyl group may facilitate interactions with microbial membranes, enhancing its antimicrobial properties.

Antimicrobial Studies

A study conducted by researchers at CymitQuimica evaluated the antimicrobial effectiveness of this compound against several pathogens. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that this compound has a significant ability to reduce DPPH radicals.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Anti-inflammatory Effects

In vitro studies have shown that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.